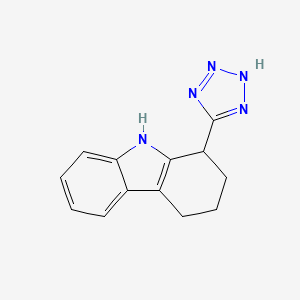
1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is an organic compound that combines the structural features of tetrazole and carbazole. Tetrazole is a nitrogen-rich heterocycle known for its diverse applications in medicinal chemistry, while carbazole is a tricyclic aromatic compound with significant biological activity. The fusion of these two moieties results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using various methods, such as the reaction of sodium azide with nitriles in the presence of zinc salts or other catalysts.
Cyclization to Form Carbazole: The carbazole moiety can be formed through cyclization reactions involving appropriate precursors.
Coupling of Tetrazole and Carbazole: The final step involves coupling the tetrazole and carbazole moieties.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes, while the carbazole moiety can interact with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole can be compared with other similar compounds, such as:
1H-tetrazole: A simpler tetrazole derivative with similar chemical reactivity but lacking the carbazole moiety.
Carbazole: A tricyclic aromatic compound with significant biological activity but lacking the tetrazole ring.
Tetrazole-substituted Carbazoles: Other derivatives where the tetrazole ring is substituted at different positions on the carbazole moiety.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-7-11-8(4-1)9-5-3-6-10(12(9)14-11)13-15-17-18-16-13/h1-2,4,7,10,14H,3,5-6H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKGFZOFABBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2511050.png)
![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511052.png)






![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2511063.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)
![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)
![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)
